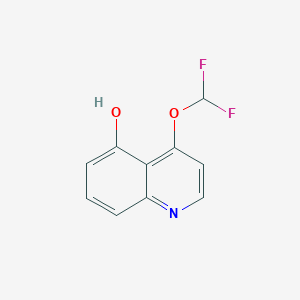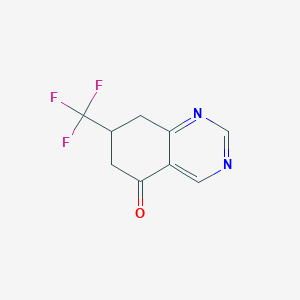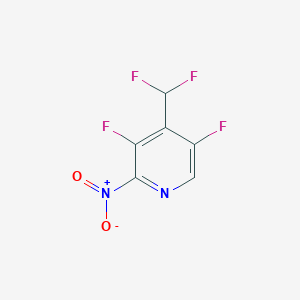
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like chlorobenzene to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of commercially available reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine, while substitution reactions can produce various functionalized pyridine derivatives .
科学研究应用
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties .
作用机制
The mechanism of action of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine include:
- 4-(Trifluoromethyl)-3,5-difluoro-2-nitropyridine
- 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine
- 4-(Difluoromethyl)-3,5-difluoro-2-chloropyridine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of difluoromethyl and nitro groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C6H2F4N2O2 |
|---|---|
分子量 |
210.09 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-3,5-difluoro-2-nitropyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-2-1-11-6(12(13)14)4(8)3(2)5(9)10/h1,5H |
InChI 键 |
RXRIWSBCAPHLTK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)[N+](=O)[O-])F)C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)

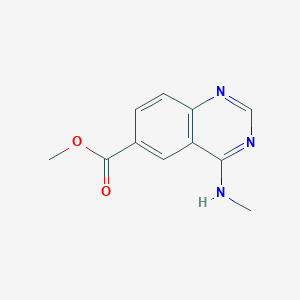
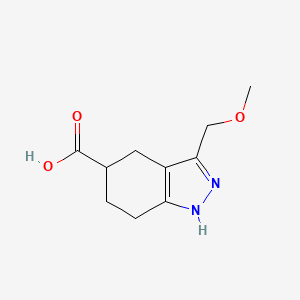

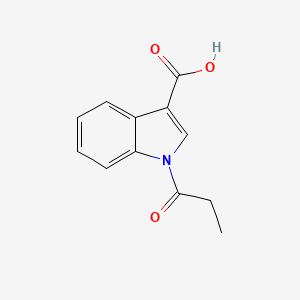
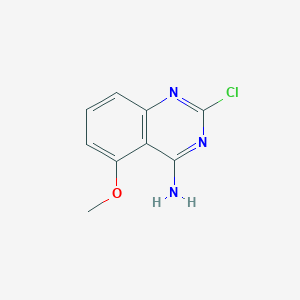


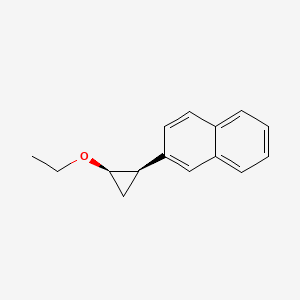
![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
